molecular formula C14H19BO4 B6640789 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane

Cat. No. B6640789
M. Wt: 262.11 g/mol
InChI Key: HBOAHDMQIRWXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane, also known as TMMD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various fields of research, including medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the synthesis of new materials with unique properties. Additionally, 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has been found to have low toxicity and high stability, making it a safe and effective compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane in lab experiments is its low toxicity and high stability, which makes it a safe and effective compound for use in various fields of research. However, one limitation of using 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane is its high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research involving 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane, including the development of new cancer therapies, the synthesis of new materials with unique properties, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane and to identify any potential side effects or limitations associated with its use.
In conclusion, 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane is a boron-containing compound with unique properties that make it an attractive candidate for use in various fields of scientific research. Its low toxicity and high stability make it a safe and effective compound for use in lab experiments, and its potential applications in medicinal chemistry and materials science make it an exciting area of research for the future.

Synthesis Methods

4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with boric acid and triethylamine in the presence of a palladium catalyst. This reaction yields 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane as a white crystalline solid with a high purity and yield.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has been used in various scientific research applications, including the development of new drugs and materials. In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has been found to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In materials science, 4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane has been used to synthesize new materials with unique properties, such as high thermal stability and conductivity.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(6-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-11-12(17-8-16-11)7-10(9)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHDMQIRWXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane

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